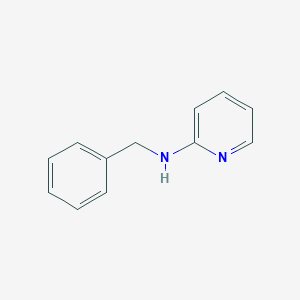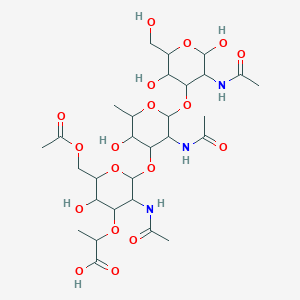
O-Specific antigen, yersinia ruckerii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yersinia ruckerii is a gram-negative bacterium that causes enteric redmouth disease in fish. The O-specific antigen of Y. ruckerii is an important component of its outer membrane and plays a crucial role in its virulence. The O-specific antigen is a polysaccharide that is composed of repeating units of sugar molecules. The structure of the O-specific antigen is unique to each strain of Y. ruckerii and can be used to identify and differentiate between different strains.
Mechanism Of Action
The O-specific antigen of Y. ruckerii plays a crucial role in the virulence of the bacterium by protecting it from the host immune system. The O-specific antigen acts as a shield, preventing the host immune system from recognizing and attacking the bacterium. The O-specific antigen also plays a role in the attachment of the bacterium to host cells, allowing it to establish an infection.
Biochemical And Physiological Effects
The O-specific antigen of Y. ruckerii has been shown to have a number of biochemical and physiological effects on the host immune system. The O-specific antigen can induce the production of specific antibodies that recognize and bind to the bacterium. The O-specific antigen can also activate specific immune cells, such as macrophages and neutrophils, which are involved in the clearance of bacterial infections.
Advantages And Limitations For Lab Experiments
The O-specific antigen of Y. ruckerii has several advantages for use in lab experiments. The structure of the O-specific antigen is well characterized, and specific antibodies can be generated against it. The O-specific antigen can also be used to identify and differentiate between different strains of Y. ruckerii. However, the synthesis of the O-specific antigen is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on the O-specific antigen of Y. ruckerii. One area of research is the development of vaccines against Y. ruckerii using the O-specific antigen as a target. Another area of research is the identification of specific enzymes involved in the synthesis of the O-specific antigen, which could be targeted for the development of new antibiotics. Additionally, the role of the O-specific antigen in the attachment of Y. ruckerii to host cells could be further investigated to identify new targets for the prevention and treatment of enteric redmouth disease in fish.
Synthesis Methods
The synthesis of the O-specific antigen of Y. ruckerii involves the sequential addition of sugar molecules by specific enzymes. The genes encoding these enzymes are located in the bacterial genome and are regulated by various environmental factors. The synthesis of the O-specific antigen is a complex process that requires the coordinated action of multiple enzymes.
Scientific Research Applications
The O-specific antigen of Y. ruckerii has been the subject of extensive scientific research due to its importance in the virulence of the bacterium. The structure of the O-specific antigen has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The role of the O-specific antigen in the immune response of fish has also been investigated.
properties
CAS RN |
132194-17-3 |
|---|---|
Product Name |
O-Specific antigen, yersinia ruckerii |
Molecular Formula |
C29H47N3O18 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C29H47N3O18/c1-9-20(38)24(18(31-12(4)35)28(46-9)49-23-17(30-11(3)34)27(43)47-15(7-33)21(23)39)50-29-19(32-13(5)36)25(45-10(2)26(41)42)22(40)16(48-29)8-44-14(6)37/h9-10,15-25,27-29,33,38-40,43H,7-8H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,41,42) |
InChI Key |
PXNAZVMNQPLLQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
synonyms |
O-specific antigen, Yersinia ruckerii O-specific antigen, YR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



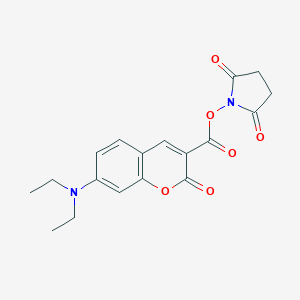
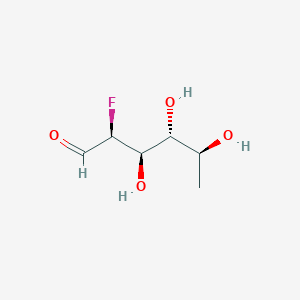
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
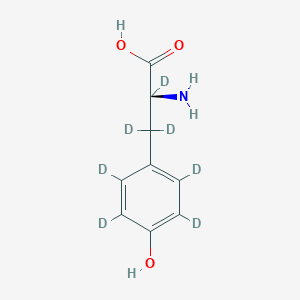
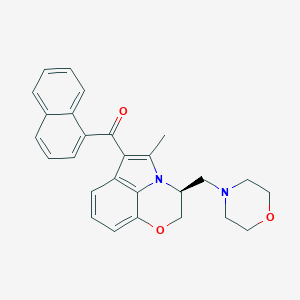
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
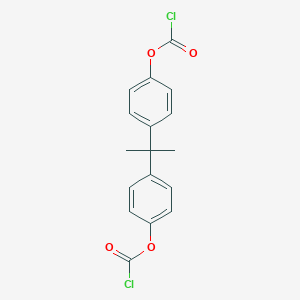
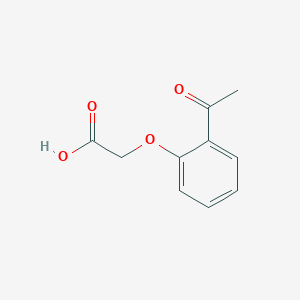
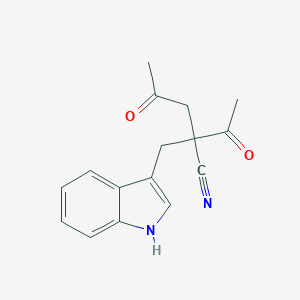
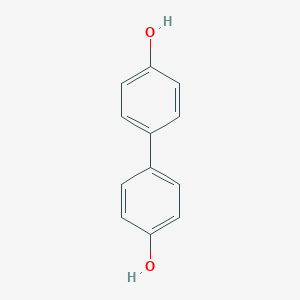
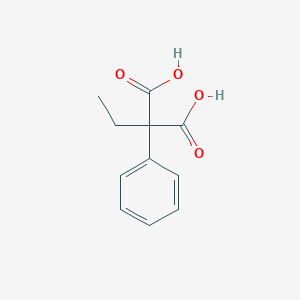
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
